molecular formula C14H10ClNO4 B6394243 6-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid CAS No. 1261892-41-4

6-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6394243
CAS No.: 1261892-41-4
M. Wt: 291.68 g/mol
InChI Key: KTVGZDSWDBGYBO-UHFFFAOYSA-N
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Description

6-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chloro and methoxycarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety

Properties

IUPAC Name

6-(4-chloro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-8(2-4-11(10)15)12-5-3-9(7-16-12)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVGZDSWDBGYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688348
Record name 6-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-41-4
Record name 6-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The pathways involved can include inhibition of specific signaling cascades or activation of metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: 6-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid is unique due to the presence of the chloro and methoxycarbonyl groups, which impart distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications where other pyridinecarboxylic acids may not be effective .

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